Cas no 296274-02-7 (5-(2-Naphthyloxy)methyl-2-furoic Acid)

5-(2-Naphthyloxy)methyl-2-furoic Acid is a specialized organic compound featuring a naphthyloxy-methyl group attached to a furoic acid backbone. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its aromatic and heterocyclic components enhance stability and enable selective functionalization, facilitating diverse derivatization pathways. The compound’s well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. Suitable for research and industrial applications, it offers high purity and reliable synthetic utility, supporting advancements in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended to maintain integrity.
5-(2-Naphthyloxy)methyl-2-furoic Acid structure
296274-02-7 structure
Product Name:5-(2-Naphthyloxy)methyl-2-furoic Acid
CAS No:296274-02-7
MF:C16H12O4
MW:268.264084815979
CID:2857559
PubChem ID:725875
Update Time:2025-06-10

5-(2-Naphthyloxy)methyl-2-furoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Naphthyloxy)methyl-2-furoic Acid
    • 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid
    • EN300-08841
    • 5-((Naphthalen-2-yloxy)methyl)furan-2-carboxylic acid
    • 5-((Naphthalen-2-yloxy)methyl)furan-2-carboxylicacid
    • Oprea1_768655
    • 5-[(2-naphthyloxy)methyl]-2-furoic acid
    • Z55928908
    • STK298472
    • 5-((2-naphthyloxy)methyl)-2-furoic acid
    • CS-0221312
    • MLS000778099
    • HMS2764J20
    • DTXSID501218598
    • 296274-02-7
    • BBL037855
    • SR-01000086587
    • CHEMBL1432797
    • AKOS000116810
    • 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylic acid
    • SMR000414493
    • 5-(naphthalen-2-yloxymethyl)furan-2-carboxylic Acid
    • MFCD00512243
    • 5-(Naphthalen-2-yloxymethyl)-furan-2-carboxylic acid
    • SR-01000086587-1
    • 5-((2-Naphthalenyloxy)methyl)-2-furancarboxylic acid
    • MDL: MFCD00512243
    • Inchi: 1S/C16H12O4/c17-16(18)15-8-7-14(20-15)10-19-13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,17,18)
    • InChI Key: TZZKTURKDLWLQM-UHFFFAOYSA-N
    • SMILES: O(CC1=CC=C(C(=O)O)O1)C1=CC=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 268.07355886g/mol
  • Monoisotopic Mass: 268.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 59.7Ų

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Additional information on 5-(2-Naphthyloxy)methyl-2-furoic Acid

Recent Advances in the Study of 5-(2-Naphthyloxy)methyl-2-furoic Acid (CAS: 296274-02-7)

5-(2-Naphthyloxy)methyl-2-furoic Acid (CAS: 296274-02-7) is a compound of growing interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a naphthyloxy moiety with a furoic acid group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

The synthesis of 5-(2-Naphthyloxy)methyl-2-furoic Acid has been optimized in recent years, with several research groups reporting improved yields and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method that enhances the efficiency of the coupling reaction between the naphthyl and furoic acid components. This advancement not only facilitates large-scale production but also reduces the environmental impact of the synthesis process, aligning with the principles of green chemistry.

In terms of biological activity, recent investigations have revealed that 5-(2-Naphthyloxy)methyl-2-furoic Acid exhibits significant anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated its ability to inhibit key inflammatory mediators, such as COX-2 and TNF-α, in vitro and in vivo models. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to existing NSAIDs. The compound's unique structure appears to contribute to its selective inhibition profile, which could reduce gastrointestinal toxicity.

Another promising area of research involves the compound's potential anticancer activity. Preliminary studies have shown that 5-(2-Naphthyloxy)methyl-2-furoic Acid can induce apoptosis in certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the modulation of specific signaling pathways, including the PI3K/Akt and MAPK cascades. While these results are encouraging, further research is needed to fully elucidate the compound's anticancer mechanisms and to evaluate its efficacy in more complex biological systems.

The pharmacokinetic properties of 5-(2-Naphthyloxy)methyl-2-furoic Acid have also been a focus of recent research. A 2023 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics in animal models, with moderate plasma protein binding and good tissue penetration. These properties, combined with its metabolic stability, suggest that the compound could be developed into an orally bioavailable drug candidate. However, additional studies are required to assess its long-term safety profile and potential drug-drug interactions.

Looking forward, researchers are exploring the potential of 5-(2-Naphthyloxy)methyl-2-furoic Acid as a versatile scaffold for medicinal chemistry. Its unique structure allows for various modifications that could enhance its biological activity or target specificity. Several research groups are currently investigating derivatives of this compound, aiming to optimize its therapeutic potential while minimizing potential side effects. The coming years are likely to see significant progress in understanding and harnessing the full potential of this interesting molecule.

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